2-Ethynylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethynylbenzaldehyde and its derivatives often involves catalytic methods that enable the efficient generation of complex polycyclic compounds. For example, the use of ZnCl2 catalysis has been demonstrated in the selective synthesis of naphthalene derivatives through [4 + 2] benzannulation reactions with alkynes, showcasing its utility in constructing aromatic compounds with moderate to good yields (Fang et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Ethynylbenzaldehyde facilitates various tandem reactions, leading to the synthesis of functionalized cyclic compounds. The ethynyl group plays a crucial role in these reactions, enabling the formation of complex structures with relative ease. Studies have highlighted its effectiveness in generating functionalized polyacetylenes through Rh(I) catalyzed polymerization, indicating the compound's potential for producing polymers with desirable properties (Sedláček et al., 2017).
Chemical Reactions and Properties
2-Ethynylbenzaldehyde undergoes various chemical reactions, including cyclization and benzannulation, to form heteroaromatic compounds and naphthalene derivatives. These reactions are often catalyzed by metals such as indium, palladium, and gold, highlighting the compound's reactivity and utility in organic synthesis. The compound's ability to participate in three-component reactions further underscores its versatility in synthesizing complex molecular architectures (Yanada et al., 2008).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of 2-Ethynylbenzaldehyde were not identified in this search, its molecular structure suggests it possesses typical aromatic aldehyde physical properties such as a crystalline form, a distinct melting point, and solubility characteristics influenced by the ethynyl group's presence. These properties are essential for its handling and application in various synthetic procedures.
Chemical Properties Analysis
The chemical properties of 2-Ethynylbenzaldehyde, including its reactivity towards nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo catalyzed reactions, such as oxidative cyclization under aerobic conditions to synthesize O-heterocycles, demonstrates its chemical versatility and the role of its ethynyl group in facilitating diverse transformations (Park et al., 2011).
Scientific Research Applications
Synthesis of Complex Cyclic Compounds
2-Ethynylbenzaldehyde is a versatile building block for generating functionalized polycyclic compounds, especially heterocycles. It facilitates the efficient construction of these compounds through tandem reactions, due to its simple procedures, high efficiency, and superior atom economy (Wang, Kuang & Wu, 2012).
Development of Bioconjugates
2-Ethynylbenzaldehydes (2-EBA) have been used for selective modification of the N-terminus of peptides and proteins. This method facilitates the production of well-defined bioconjugates, offering a useful tool for single-site modification in peptides and proteins (Deng et al., 2020).
Advancements in Organic Chemistry
The compound has been employed in various organic synthesis methods:
- Facilitating Cu-catalyzed intramolecular annulation for synthesizing 3-hydroxy-1-indanones (He et al., 2018).
- Enabling one-pot synthesis of aromatic fused 2,3-dihydroindanones (Li et al., 2013).
- Catalyzing [4 + 2] benzannulation for selective synthesis of naphthalene derivatives (Fang et al., 2011).
Environmental Applications
2-Ethynylbenzaldehyde has been utilized in environmentally friendly synthesis methods, such as the catalyst and additive-free cyclization of ortho-alkynylarylaldimines in water to access isoquinolines (Yang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethynylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348726 | |
Record name | 2-ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylbenzaldehyde | |
CAS RN |
38846-64-9 | |
Record name | 2-ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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